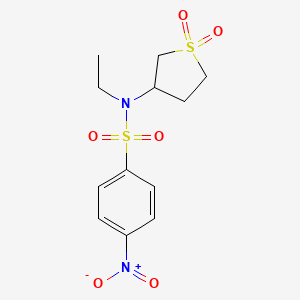

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a sulfonamide group, a nitrobenzene ring, and a dioxidotetrahydrothiophene moiety, making it a versatile molecule for various chemical reactions and applications.

Mécanisme D'action

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and regulating the cellular excitability .

Mode of Action

This compound: acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell, reducing its excitability .

Biochemical Pathways

The activation of GIRK channels by This compound affects several biochemical pathways. The hyperpolarization of the cell can influence the activity of other ion channels and proteins, leading to downstream effects on cellular signaling pathways .

Pharmacokinetics

The pharmacokinetic properties of This compound Compounds in this series have shown improved metabolic stability .

Result of Action

The activation of GIRK channels by This compound leads to a decrease in cellular excitability. This can have various molecular and cellular effects, depending on the type of cell and the specific role of GIRK channels in its function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as pH, temperature, and the presence of other molecules can affect the interaction of the compound with its target and its subsequent effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene moiety. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The resulting dioxidotetrahydrothiophene is then reacted with ethylamine to introduce the ethyl group.

The next step involves the sulfonation of 4-nitrobenzene to form 4-nitrobenzenesulfonyl chloride, which is then reacted with the previously prepared dioxidotetrahydrothiophene-ethylamine intermediate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized to form sulfone derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Applications De Recherche Scientifique

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(naphthalen-1-ylmethyl)benzamide

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a sulfonamide group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Activité Biologique

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry and biochemistry due to its notable biological activities. This article delves into its structure, synthesis, and biological effects, particularly focusing on its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O4S2. The compound features:

- Tetrahydrothiophene moiety : This contributes to its unique chemical behavior.

- Sulfonamide functional group : Known for various biological activities.

- Nitro group : Implicated in enhancing pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of intermediates : Starting from simpler compounds, the tetrahydrothiophene ring is formed.

- Functionalization : The sulfonamide and nitro groups are introduced through specific reactions, including nucleophilic substitutions and oxidations.

- Purification : The final compound is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

Research indicates that this compound acts primarily as a G protein-gated inwardly rectifying potassium (GIRK) channel activator . This activation plays a crucial role in modulating neuronal excitability and neurotransmitter release.

In vitro studies have demonstrated that the compound effectively activates GIRK channels at nanomolar concentrations, leading to hyperpolarization of neurons. This modulation of neuronal signaling pathways suggests potential applications in treating neurological disorders.

Antimicrobial and Anticancer Properties

In addition to its effects on neuronal activity, the compound has been explored for its antimicrobial and anticancer properties . Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and cancer cell lines, although further research is needed to fully elucidate these effects.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on GIRK Channel Activation :

- Objective : To evaluate the potency of the compound in activating GIRK channels.

- Findings : The compound showed significant activation at nanomolar concentrations, influencing cellular excitability and neurotransmitter dynamics in neuronal cells.

-

Antimicrobial Activity Assessment :

- Objective : To determine the efficacy against various bacterial strains.

- Results : The compound exhibited inhibitory effects on Gram-positive bacteria, suggesting a mechanism that warrants further investigation.

-

Cancer Cell Line Studies :

- Objective : To assess the cytotoxic effects on specific cancer cell lines.

- : Initial results indicated potential anticancer activity, necessitating more extensive testing for clinical relevance.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-Ethyl-4-nitrobenzenesulfonamide | Lacks tetrahydrothiophene structure | Limited biological activity |

| 2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl) | Contains bromophenoxy group | Potentially different biological activity due to functional groups |

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O6S2/c1-2-13(11-7-8-21(17,18)9-11)22(19,20)12-5-3-10(4-6-12)14(15)16/h3-6,11H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIDWZWZKHBLOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.